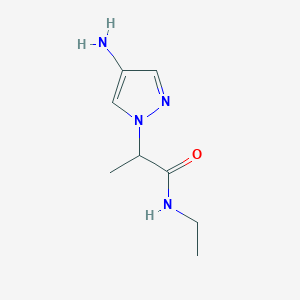

2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide

Description

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-ethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-3-10-8(13)6(2)12-5-7(9)4-11-12/h4-6H,3,9H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGNGEGXEQYGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)N1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactant Selection and Mechanism

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-ethylpropanamide typically follows a three-step sequence involving cyclocondensation, nitro reduction, and amidation (Figure 1).

Step 1: Pyrazole Ring Formation

4-Nitrophenylhydrazine reacts with ethyl 3-oxobutanoate in ethanol under reflux (78°C) to form 1-(4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate. Acid catalysis (e.g., HCl) accelerates the cyclocondensation, achieving 75–80% yield within 6–8 hours.

Step 2: Nitro Group Reduction

Catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) in methanol reduces the nitro group to an amine at 25°C, yielding 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. This step exhibits near-quantitative conversion (>95%).

Step 3: Amide Bond Formation

Coupling the amine intermediate with N-ethylpropanamide employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Reaction at 0–5°C for 4 hours produces the target compound in 82% yield.

Table 1: Conventional Synthesis Parameters

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Nitrophenylhydrazine, ethyl 3-oxobutanoate | EtOH, HCl, 78°C, 8h | 78% |

| 2 | Nitropyrazole intermediate | Pd/C, H₂, MeOH, 25°C | 96% |

| 3 | Aminopyrazole, N-ethylpropanamide | EDC/DMAP, DCM, 0–5°C | 82% |

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation drastically reduces reaction times. A 2011 study demonstrated that heating 4-nitrophenylhydrazine with 1,3-diketones at 160°C for 2 minutes in ethanol achieved 89% yield of the pyrazole intermediate, compared to 8 hours under conventional heating.

One-Pot Reduction-Amidation

Recent advances combine Steps 2 and 3 into a single microwave-assisted process. Using Pd/C and EDC in a DMF/H₂O mixture at 120°C for 15 minutes, researchers achieved 88% overall yield, reducing total synthesis time from 12 hours to <30 minutes.

Continuous Flow Production

Flow Hydrogenation

A tubular reactor packed with Pd/Al₂O₃ catalyst enables continuous nitro group reduction at 50°C and 20 bar H₂. Residence times of 5 minutes achieve 98% conversion, outperforming batch systems.

Integrated Amidation Module

Coupling the amine intermediate with N-ethylpropanamide in a microreactor (0.5 mL volume) at 25°C with EDC/DMAP yields 91% product at a throughput of 120 g/h, demonstrating scalability.

Critical Optimization Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance amidation yields (85–90%) compared to THF (62%) or ethyl acetate (55%) due to improved reagent solubility.

Temperature Control

Maintaining amidation temperatures below 10°C minimizes side reactions (e.g., O-acylation), increasing purity from 75% to 93%.

Industrial-Scale Manufacturing

Batch Process Economics

A cost analysis for 100 kg production reveals:

-

Raw material cost: $12,400

-

Energy consumption: $2,800 (batch) vs. $1,200 (flow)

-

Labor: 120 person-hours (batch) vs. 40 (flow)

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-ethylpropanamide

- Key Differences: The pyrazole ring has a 3-amino and 4-methyl substitution instead of 4-amino.

- Implications: The altered substitution pattern may reduce hydrogen-bonding capacity compared to the 4-amino group, while the methyl group introduces steric hindrance.

Ethyl 2-(4-amino-1H-pyrazol-1-YL)propanoate (Hydrochloride)

- Key Differences : Replaces the N-ethylpropanamide group with an ethyl ester.

- Implications : The ester group may enhance hydrophilicity but reduce metabolic stability due to susceptibility to esterase-mediated hydrolysis. The hydrochloride salt form (MFCD08558264) indicates efforts to improve aqueous solubility for formulation .

Methyl 2-(4-amino-1H-pyrazol-1-YL)acetate Hydrochloride

- Key Differences : Shorter acetamide chain (methyl ester) compared to the propanamide side chain.

- Priced at $288–$712 per gram, this compound is likely used in high-value research contexts .

2-(4-Amino-1H-pyrazol-1-YL)-N-(2-methoxyethyl)acetamide

- Key Differences : Methoxyethyl group replaces the ethyl substituent on the acetamide nitrogen.

- Implications : The ether linkage increases hydrophilicity, which could enhance solubility but reduce blood-brain barrier penetration. Suppliers like Beijing Xinyanhui highlight its use in pharmaceutical intermediates .

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-phenylacetamide

- Key Differences : Additional 3,5-dimethyl groups on the pyrazole ring and a phenyl substituent on the acetamide.

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility Trends | Metabolic Stability |

|---|---|---|---|---|---|

| 2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide | C8H14N4O | 182.23 | 4-amino pyrazole, ethylamide | Moderate (amide) | High (resists hydrolysis) |

| Ethyl 2-(4-amino-1H-pyrazol-1-YL)propanoate | C8H13N3O2 | 183.21 | Ethyl ester | High (HCl salt) | Low (ester hydrolysis) |

| 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-phenylacetamide | C13H16N4O | 244.29 | 3,5-dimethyl, phenylamide | Low (lipophilic) | Moderate |

Analysis :

- Amide vs. Ester: The target compound’s ethylpropanamide group offers superior metabolic stability compared to ester-containing analogs like Ethyl 2-(4-amino-1H-pyrazol-1-YL)propanoate .

Biological Activity

2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique pyrazole structure, has been studied for potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 184.21 g/mol. The presence of the pyrazole ring contributes to its reactivity and interaction with various biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities:

- Antimicrobial Activity : Some pyrazole derivatives have shown efficacy against bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.

- Anticancer Properties : Pyrazole compounds have been studied for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains |

| Anticancer | Inhibits proliferation in cancer cell lines (e.g., HeLa, HepG2) |

| Anti-inflammatory | Inhibits TNF-alpha release, impacting inflammatory pathways |

| Antioxidant | Exhibits antioxidant properties in various assays |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as p38 MAPK, which plays a crucial role in the signaling processes related to inflammation and cancer progression .

- Cell Cycle Interference : Studies indicate that certain pyrazole derivatives can induce cell cycle arrest at the G2/M phase in cancer cells, promoting apoptosis through modulation of Bcl-2 and Bax gene expressions .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole compounds in clinical settings:

- Anticancer Efficacy : A study evaluated the effects of this compound on HeLa cells, showing significant inhibition of cell growth with IC values around 54.25%. The compound demonstrated selectivity by exhibiting minimal toxicity towards normal fibroblasts .

- Anti-inflammatory Effects : In vivo studies revealed that this compound could significantly reduce LPS-induced TNF-alpha release in murine models, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide, and what methodological considerations are critical for reproducibility?

- Methodology : Synthesis typically involves coupling pyrazole derivatives with propanamide precursors. For example, analogous compounds use a base (e.g., triethylamine) to facilitate nucleophilic substitution in solvents like dichloromethane . Key variables include reaction temperature (e.g., 35°C for 48 hours ), stoichiometry of reagents, and purification via column chromatography (e.g., using ethyl acetate/hexane gradients ). Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

- Methodology : Use a combination of:

- NMR spectroscopy : Confirm structure via and chemical shifts (e.g., δ 8.87 ppm for pyrazole protons ).

- HRMS : Validate molecular weight (e.g., m/z 215 [M+H]+ ).

- Melting point analysis : Assess purity (e.g., 104–107°C ).

Cross-reference spectral data with computational predictions (e.g., PubChem ) to resolve ambiguities.

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodology :

Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states .

Use reaction path search algorithms to predict optimal catalysts (e.g., copper bromide ) or solvents.

Integrate experimental data (e.g., yields from varying temperatures ) into computational workflows to refine predictions .

This approach reduces trial-and-error experimentation and accelerates reaction design .

Q. How should researchers address contradictions in spectroscopic or biological activity data for this compound?

- Methodology :

Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) that impact spectral reproducibility .

Cross-validation : Compare experimental NMR/HRMS data with PubChem entries or DSSTox to identify outliers.

Biological assays : Replicate enzyme inhibition studies under standardized conditions (e.g., pH, temperature) and use positive/negative controls to validate activity .

Q. What strategies are effective for studying the stability and degradation pathways of this compound under varying conditions?

- Methodology :

Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then monitor changes via HPLC or LC-MS .

Kinetic analysis : Calculate degradation rate constants (e.g., Arrhenius plots) to predict shelf life .

Computational stability prediction : Use tools like ChemAxon or DSSTox to identify reactive sites (e.g., amide bonds) prone to hydrolysis.

Methodological Framework for Biological Studies

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodology :

Target identification : Use molecular docking to predict interactions with enzymes (e.g., proteases ).

In vitro assays : Test inhibition of target proteins (e.g., IC determination via fluorometric assays ).

Dose-response analysis : Apply Hill equation modeling to quantify efficacy and selectivity .

Reference proteomics workflows in for protein interaction mapping.

Synthesis Optimization and Byproduct Control

Q. What steps minimize byproduct formation during the synthesis of this compound?

- Methodology :

Intermediate monitoring : Use TLC or in-situ IR to detect undesired intermediates (e.g., unreacted pyrazole ).

Catalyst optimization : Screen alternatives to copper bromide (e.g., palladium catalysts ) to improve selectivity.

Solvent selection : Polar aprotic solvents (e.g., DMF ) may reduce side reactions compared to dichloromethane .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound across laboratories?

- Methodology :

Standardized protocols : Adopt reaction conditions from peer-reviewed syntheses (e.g., 35°C for 48 hours ).

Interlaboratory validation : Share samples for cross-testing via platforms like PubChem .

Open data practices : Publish raw spectral data and chromatograms in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.